(4-(1H-pyrrol-1-yl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-13-16(2)23-21(22-15)27-19-9-12-25(14-19)20(26)17-5-7-18(8-6-17)24-10-3-4-11-24/h3-8,10-11,13,19H,9,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHBWOGSSBMAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole using a suitable reducing agent like lithium aluminum hydride.
Introduction of the Dimethylpyrimidinyl Group: This step involves the nucleophilic substitution reaction where the pyrrolidine derivative reacts with 4,6-dimethylpyrimidine in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrrolidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies on similar compounds have shown potential in inhibiting enzymes or interacting with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with specific proteins or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable and functionalized structures.
Mechanism of Action
The mechanism by which (4-(1H-pyrrol-1-yl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets could include proteins involved in cell signaling pathways, enzymes in metabolic pathways, or receptors on cell surfaces.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from structurally or functionally related molecules:
Structural Analogues
- Compound 9 (): A nucleotide analog with a pyrimidine-thioether group and tetrahydrofuran scaffold. While both compounds share pyrimidine motifs, the target molecule’s pyrrolidine-pyrrole system contrasts with the nucleotide-like sugar and thioether linkage in Compound 7. The latter’s synthesis involves phosphoramidite chemistry, which may differ from the target compound’s synthetic route .
- Phenylene derivative 4l (): Features ethoxycarbonyl and pyridone groups. Like the target compound, it includes aromatic and heterocyclic components, but its extended π-conjugated system and hydrogen-bonding capacity (via NH and carbonyl groups) suggest divergent physicochemical properties .
Functional Analogues
- BAC-C12 (): A quaternary ammonium surfactant with a CMC of ~8 mM. Though unrelated structurally, the target compound’s pyrimidine and pyrrolidine groups could theoretically influence aggregation behavior.
Table 1: Key Properties of Compared Compounds
Research Findings and Limitations
- Compound 9’s synthesis () highlights the use of protective groups (e.g., tert-butyldimethylsilyl) for hydroxyl moieties, which could be relevant but unconfirmed .
Biological Activity
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a pyrrolidine ring connected to a phenyl group and a pyrimidine moiety.
- Functional Groups : The presence of a methanone group and an ether linkage enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrrolidine and pyrimidine rings have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study on related compounds demonstrated that they effectively inhibited the growth of A431 vulvar epidermal carcinoma cells, suggesting that our compound may also possess similar anticancer efficacy .
Antimicrobial Properties
The biological activity of the compound extends to antimicrobial effects. Research indicates that pyrimidine derivatives can exhibit inhibitory activity against a range of bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or protein function.
Table 1: Summary of Antimicrobial Activity
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | E. coli | Inhibitory |
| Compound B | S. aureus | Inhibitory |
| Compound C | P. aeruginosa | Moderate |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways related to inflammation and cell survival.
- Molecular Docking Studies : Computational studies suggest that the compound has favorable binding affinities for targets involved in cancer progression and microbial resistance.
Toxicological Profile
Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate low toxicity levels for related pyrrolidine derivatives, with no significant adverse effects observed in animal models .
Table 2: Toxicity Assessment Results
| Compound | LD50 (mg/kg) | Observations |
|---|---|---|
| Compound A | >2000 | No lethality |
| Compound B | >1500 | Mild side effects |
Q & A
Q. Q1. What are the key steps in synthesizing (4-(1H-pyrrol-1-yl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized for higher yields?
Basic The synthesis involves multi-step organic reactions:
Pyrrolidine functionalization : Introduce the 4,6-dimethylpyrimidin-2-yloxy group via nucleophilic substitution at the pyrrolidine’s 3-position. Temperature control (reflux in xylene, 120–140°C) ensures regioselectivity .
Coupling reactions : Link the pyrrolidine intermediate to the 4-(1H-pyrrol-1-yl)phenyl group using a methanone bridge. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) stabilize intermediates .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol) removes impurities .
Optimization : Monitor reactions via thin-layer chromatography (TLC) to adjust reaction times and solvent polarity. Higher yields (>70%) are achieved by maintaining anhydrous conditions and inert atmospheres .
Structural Characterization
Q. Q2. What spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?
Basic
- 1H/13C NMR : Resolve the pyrrolidine/pyrrole ring systems. Key signals include:
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) bonds .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 408.192) .
Biological Activity Contradictions
Q. Q3. How can researchers resolve contradictions in biological activity data observed across different assay systems for this compound?
Advanced
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for variables like serum concentration .
- Statistical validation : Apply ANOVA to compare replicate experiments (≥4 replicates per condition) .
- Mechanistic studies : Perform competitive binding assays (e.g., radioligand displacement) to confirm target specificity. Cross-validate with molecular docking to identify false positives from off-target interactions .
Structure-Activity Relationship (SAR)
Q. Q4. What strategies are recommended for modifying the compound's structure to enhance its binding affinity while maintaining solubility?
Advanced
- Functional group substitution : Replace the 4,6-dimethylpyrimidin-2-yloxy group with a 4-aminopyrimidine to increase hydrogen bonding. Solubility can be maintained by introducing polar groups (e.g., hydroxyl or carboxyl) at the pyrrolidine’s 2-position .
- Bioisosterism : Replace the pyrrole ring with a triazole to improve metabolic stability without compromising solubility (logP <3) .
- Prodrug design : Esterify the methanone group to enhance membrane permeability, with in situ hydrolysis restoring activity .
Impurity Analysis
Q. Q5. What are the common impurities formed during the synthesis of this compound, and how can they be identified and removed?
Basic
- Byproducts : Unreacted pyrrolidine intermediates or over-oxidized pyrimidine derivatives.
- Detection : HPLC (C18 column, acetonitrile/water gradient) identifies impurities with RT 5–8 min .
- Removal : Use preparative HPLC or silica gel chromatography (ethyl acetate:hexane, 3:7) to isolate the pure product (>95%) .
Environmental Fate Studies
Q. Q6. How should researchers design experiments to evaluate the environmental fate and degradation pathways of this compound, considering its complex structure?
Advanced
- Abiotic degradation : Expose the compound to UV light (254 nm) in aqueous solutions (pH 4–10) to simulate photolysis. Monitor degradation via LC-MS for byproducts like hydroxylated pyrimidines .
- Biotic degradation : Incubate with soil microbiota (OECD 307 guidelines) and quantify residual compound via GC-MS. Identify microbial metabolites (e.g., pyrrolidine ring cleavage products) .
- Adsorption studies : Use batch equilibrium methods with varying soil types (e.g., loam, clay) to measure Koc (organic carbon partition coefficient) and predict environmental mobility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
